An In-depth Technical Guide to the Physical Properties of 1-Methylcyclohexane-1,2-diol
An In-depth Technical Guide to the Physical Properties of 1-Methylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Methylcyclohexane-1,2-diol. The information is compiled to serve as a valuable resource for professionals in research, chemical synthesis, and drug development, offering a structured presentation of data, relevant experimental protocols, and visualizations to facilitate understanding and application.
Core Physical and Chemical Properties
1-Methylcyclohexane-1,2-diol, with the molecular formula C₇H₁₄O₂, is a vicinal diol derivative of methylcyclohexane. It exists as two main stereoisomers: cis-1-Methylcyclohexane-1,2-diol and trans-1-Methylcyclohexane-1,2-diol, which can be further resolved into enantiomers. The physical properties of these isomers can vary.
Data Presentation: Physical Properties
The following table summarizes the key physical properties of 1-Methylcyclohexane-1,2-diol. It is important to note that while some data is readily available, specific experimental values for certain properties, such as the melting point of the individual isomers, are not widely reported in publicly available literature. In such cases, data for the closely related parent compound, cyclohexane-1,2-diol, is provided for comparative purposes.
| Property | Value | Notes and Citations |
| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |
| Molecular Weight | 130.18 g/mol | [1][4][5] |
| Boiling Point | 226.9 °C at 760 mmHg | [3] |
| Density | 1.095 g/cm³ | [3] |
| Flash Point | 104.5 °C | [3] |
| Melting Point | Not available | "N/A" reported in several sources[3]. For comparison, cis-1,2-cyclohexanediol (B155557) has a melting point of 98-102 °C and the trans-isomer melts at 101-104 °C[6]. |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and methanol. | Based on the general properties of diols[7][8]. Quantitative data for 1-Methylcyclohexane-1,2-diol is not readily available. |
| Vapor Pressure | 0.0157 mmHg at 25 °C | [1] |
| Refractive Index | 1.508 | [3] |
Experimental Protocols
Synthesis of cis-1-Methylcyclohexane-1,2-diol via Dihydroxylation
A common and effective method for the synthesis of cis-1,2-diols is the dihydroxylation of an alkene.[9] This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The following is a representative protocol adapted from the synthesis of cis-1,2-cyclohexanediol, which can be applied to 1-methylcyclohexene.
Materials:
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1-methylcyclohexene
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Osmium tetroxide (OsO₄) or Potassium permanganate (KMnO₄)
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N-methylmorpholine N-oxide (NMO) or a cold, dilute, basic solution for KMnO₄
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A suitable solvent (e.g., a mixture of acetone (B3395972) and water)
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Sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃) for workup
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Standard laboratory glassware for organic synthesis
Procedure (using OsO₄):
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In a round-bottom flask, dissolve 1-methylcyclohexene in a suitable solvent mixture, such as acetone and water.
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Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO).
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched by the addition of a reducing agent like sodium bisulfite or sodium sulfite to reduce the osmate ester intermediate.
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The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate).
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The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude cis-1-methylcyclohexane-1,2-diol.
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The product can be further purified by recrystallization or column chromatography.
Caution: Osmium tetroxide is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.
Caption: Synthetic workflow for cis-dihydroxylation of 1-methylcyclohexene.
Spectroscopic Data
Detailed experimental spectra (¹H NMR, ¹³C NMR, IR) for 1-methylcyclohexane-1,2-diol are not widely available in public databases. However, based on the molecular structure and data from related compounds, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons, the protons on the carbon atoms bearing the hydroxyl groups, and the remaining methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shift of the methyl group would likely be in the range of 1.0-1.5 ppm. The protons attached to the carbons with the hydroxyl groups (C1-H and C2-H, if present) would appear further downfield, likely in the 3.0-4.0 ppm region, due to the deshielding effect of the oxygen atoms. The hydroxyl protons themselves would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, unless there is symmetry leading to equivalent carbons. The carbon atoms bonded to the hydroxyl groups (C1 and C2) would have the largest chemical shifts, typically in the 60-80 ppm range. The methyl carbon would appear at a higher field, likely between 15-25 ppm. The remaining four methylene carbons of the cyclohexane ring would have signals in the 20-40 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of 1-methylcyclohexane-1,2-diol is expected to show the following characteristic absorption bands:
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A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The broadness is due to hydrogen bonding.
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C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and the methyl group, typically appearing in the 2850-3000 cm⁻¹ region.
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A C-O stretching vibration band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
A mass spectrum for trans-1-methylcyclohexane-1,2-diol is available. The spectrum would show the molecular ion peak (M⁺) at m/z = 130, corresponding to the molecular weight of the compound. Common fragmentation patterns for cyclic alcohols and diols would also be observed, such as the loss of a water molecule (M-18), a methyl group (M-15), or other ring fragments. A GC-MS spectrum is also available for (1S,2S)-1-methylcyclohexane-1,2-diol, which would provide similar fragmentation information.[10]
References
- 1. 1-Methylcyclohexane-1,2-diol|lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Cas 6296-84-0,1-methylcyclohexane-1,2-diol | lookchem [lookchem.com]
- 4. trans-1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 10964540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 140540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trans-Cyclohexane-1,2-diol-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 7. CAS 19534-08-8: (1R,2R)-1-methylcyclohexane-1,2-diol [cymitquimica.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. brainly.com [brainly.com]
- 10. spectrabase.com [spectrabase.com]
